molecular formula C7H5BrClNO B1523667 3-Bromo-4-chlorobenzamide CAS No. 791137-22-9

3-Bromo-4-chlorobenzamide

Cat. No.: B1523667
CAS No.: 791137-22-9
M. Wt: 234.48 g/mol
InChI Key: LRUWZGYYJAZCFH-UHFFFAOYSA-N
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Description

3-Bromo-4-chlorobenzamide is an organic compound with the molecular formula C7H5BrClNO It is a derivative of benzamide, where the benzene ring is substituted with bromine and chlorine atoms at the 3rd and 4th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-chlorobenzamide typically involves the bromination and chlorination of benzamide derivatives. One common method is the direct bromination of 4-chlorobenzamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst or under UV light to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-chlorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid would yield a biaryl compound.

Scientific Research Applications

Chemical Properties and Structure

3-Bromo-4-chlorobenzamide is characterized by the presence of bromine and chlorine substituents on the benzene ring, which significantly influence its reactivity and biological activity. The molecular formula is C7H6BrClNC_7H_6BrClN, indicating the presence of halogens that enhance its potential as a pharmacological agent.

a. PDE4 Inhibition

One of the notable applications of this compound is its role as an inhibitor of phosphodiesterase type IV (PDE4). PDE4 inhibitors are crucial in treating respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma. Research has shown that compounds with dual pharmacophores, including this compound, can effectively block both PDE4 and muscarinic acetylcholine receptors, providing a dual therapeutic approach for managing inflammatory and allergic conditions .

b. Sigma Receptor Modulation

Another area of interest is the compound's interaction with sigma receptors. Studies have indicated that benzamide derivatives can selectively bind to sigma-1 and sigma-2 receptors, which are implicated in various neurological disorders. The selectivity demonstrated by this compound suggests potential applications in developing treatments for conditions like depression and anxiety .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows for various substitution reactions, leading to the formation of more complex molecules. The compound can undergo:

  • Oxidation to yield 3-bromo-4-chlorobenzaldehyde or 3-bromo-4-chlorobenzoic acid.
  • Reduction to produce 3-bromo-4-chlorobenzyl alcohol.
  • Substitution reactions to create diverse benzylamine derivatives depending on the nucleophile used .

a. Inhibition Studies

A study evaluating the inhibitory effects of various benzamide derivatives, including this compound, demonstrated significant activity against specific molecular targets involved in cancer progression. The compound exhibited promising IC50 values, indicating its potential as a lead compound for further development in cancer therapeutics .

b. Synthesis of Novel Derivatives

In a series of experiments aimed at synthesizing novel benzamide derivatives, researchers incorporated this compound into their synthetic pathways. The resulting compounds showed enhanced biological activity against sigma receptors, highlighting the importance of structural modifications in improving pharmacological profiles .

Data Summary

Application AreaKey FindingsReference
PDE4 InhibitionEffective dual pharmacophore for respiratory diseases
Sigma Receptor ModulationSelective binding with potential neurological benefits
Organic SynthesisVersatile building block for complex molecules
Inhibition StudiesSignificant IC50 values against cancer targets
Novel Derivative SynthesisEnhanced activity through structural modifications

Mechanism of Action

The mechanism by which 3-Bromo-4-chlorobenzamide exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor by binding to active sites of enzymes or receptors, thereby blocking their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

    3-Bromo-4-chlorobenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-Bromo-3-chlorobenzamide: Positional isomer with bromine and chlorine atoms swapped.

    3-Bromo-4-chlorophenol: Similar structure but with a hydroxyl group instead of an amide.

Uniqueness: 3-Bromo-4-chlorobenzamide is unique due to its specific substitution pattern and functional group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies where these properties are advantageous.

Biological Activity

3-Bromo-4-chlorobenzamide is an organic compound with a growing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and comparative analysis with related compounds.

Chemical Structure

The chemical formula for this compound is C7H5BrClN. Its structure includes a benzene ring substituted with bromine and chlorine atoms, which significantly influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can lead to the following effects:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation, contributing to its potential as an anticancer agent.
  • Antimicrobial Properties : Initial studies suggest it may possess antimicrobial properties, potentially resensitizing resistant strains of bacteria to conventional antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Research indicates that modifications at the bromine and chlorine positions can affect binding affinity and overall efficacy. For instance, substituents that enhance lipophilicity could improve the compound's interaction with biological targets.

Comparative Analysis

A comparison with similar compounds reveals that the unique placement of bromine and chlorine in this compound may enhance its reactivity and biological activity compared to other benzamide derivatives. For example:

Compound NameMolecular FormulaKey Activity
This compoundC7H5BrClNAnticancer, Antimicrobial
3-Bromo-5-fluorobenzamideC7H5BrFNAnticancer
3-Chloro-5-fluorobenzamideC7H5ClFNAntimicrobial

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies demonstrated that the compound inhibited the growth of human cervical adenocarcinoma HeLa cells. The half growth inhibitory concentration (GI50) was determined using the CellTiter Glo assay, indicating significant cytotoxic effects at certain concentrations .
  • Antimicrobial Effects : A study explored the compound's ability to resensitize methicillin-resistant Staphylococcus aureus (MRSA) strains to beta-lactam antibiotics. This suggests potential applications in treating antibiotic-resistant infections .

Properties

IUPAC Name

3-bromo-4-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUWZGYYJAZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681819
Record name 3-Bromo-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791137-22-9
Record name 3-Bromo-4-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-4-chlorobenzoic acid (2.35 g, 10 mmol) was suspended in CH2Cl2 (50 mL) and stirred under argon at room temperature. Oxalyl chloride (2.53 g, 20 mmol) was added followed by DMF (10 μL). Gas evolution began, and the mixture was stirred until gas evolution ceased. The solvents were pumped off and toluene was added and stripped off to remove excess oxalyl chloride. The residue was taken up in EtOAc and added to concentrated ammonium hydroxide (10 mL). This was stirred for thirty min. The phases were separated and the organic washed 1× with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The residue was crystallized from EtOAc/hexane to give the title compound as a white crystalline solid. LC-MS m/z 233.7 (M+H)+, 1.54 min (ret time); mp 146-147° C.; analytical HPLC shows 100% purity, (ret time 11.835 min).
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step Two
Name
Quantity
10 μL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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